molecular formula C13H15NO4S B2579034 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034613-00-6

5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2579034
CAS No.: 2034613-00-6
M. Wt: 281.33
InChI Key: FVOZVJNMJAWJCP-UHFFFAOYSA-N
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Description

5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a high-purity chemical compound offered for research and development purposes. This molecule features a synthetically versatile 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, a bridged heterocyclic system known for its defined three-dimensional structure and ring strain . The core azabicyclic structure is recognized as a valuable building block in medicinal chemistry for constructing conformationally constrained pharmacophores . The scaffold is functionalized with a (2,3-dihydrobenzofuran-5-yl)sulfonyl group, which may influence the compound's physicochemical properties and binding affinity, making it a candidate for exploring structure-activity relationships in drug discovery programs. This compound is provided exclusively for laboratory research. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c15-19(16,14-7-11-6-10(14)8-18-11)12-1-2-13-9(5-12)3-4-17-13/h1-2,5,10-11H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOZVJNMJAWJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC4CC3CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a multi-step process:

  • Formation of the 2,3-Dihydrobenzofuran-5-yl Sulfonyl Intermediate

      Starting Materials: 2,3-Dihydrobenzofuran and a sulfonyl chloride derivative.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C).

  • Cycloaddition to Form the Bicyclic Structure

      Starting Materials: The sulfonyl intermediate and a suitable azabicyclo[2.2.1]heptane precursor.

      Reaction Conditions: This step often involves a Diels-Alder reaction or a similar cycloaddition process under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran moiety.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are common.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, including:

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, suggesting its potential as an antibacterial agent.

Anticancer Activity : Preliminary studies have shown that it may inhibit the growth of cancer cells, particularly in leukemia models, by inducing apoptosis and disrupting cell cycle progression.

Mechanism of Action : The mechanism involves interactions with molecular targets such as enzymes and receptors, where the sulfonyl group enhances binding affinity through strong interactions with active sites.

Chemical Synthesis

5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : The sulfonyl group can be oxidized under specific conditions.
  • Reduction : The compound can be reduced to modify the sulfonyl group or other functional groups.
  • Substitution Reactions : The bicyclic structure allows for substitution reactions at the sulfonyl group.

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bicyclic compounds showed significant cytotoxic effects against human cancer cell lines (e.g., HL-60 leukemia cells) .

Antimicrobial Efficacy

Research in Antimicrobial Agents and Chemotherapy highlighted that sulfonyl-containing bicyclic compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism by which 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, potentially inhibiting or activating biological pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2-oxa-5-azabicyclo[2.2.1]heptane core serves as a versatile platform for drug discovery. Below is a comparative analysis of structurally related compounds:

Structural and Functional Analogues

Compound Name Core Structure Substituents Key Properties
5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane 2-oxa-5-azabicyclo[2.2.1]heptane Dihydrobenzofuran-5-sulfonyl High rigidity, moderate lipophilicity (predicted logP ~2.5), chiral centers
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane 2-oxa-5-azabicyclo[2.2.1]heptane Chloro-cyclopropylpyrimidine MW 251.71 g/mol, pyrimidine enhances π-π stacking, potential kinase inhibition
2-Oxa-5-azabicyclo[2.2.1]heptane oxalate 2-oxa-5-azabicyclo[2.2.1]heptane Oxalate salt MW 189.17 g/mol, improved solubility for formulation
Loline alkaloid 2-oxa-5-azabicyclo[2.2.1]heptane Natural alkyl/ether substituents Insecticidal activity, natural product inspiration
4-Thia-1-azabicyclo[3.2.0]heptane derivatives 4-thia-1-azabicyclo[3.2.0]heptane Varied β-lactam substituents Antibacterial activity (e.g., penam analogs)

Physicochemical Properties

  • oxalate salts .
  • Solubility : Oxalate salts offer higher aqueous solubility (>50 mg/mL predicted) compared to neutral analogs .

Biological Activity

The compound 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane represents a novel structure with potential pharmacological applications. This article aims to explore its biological activity, synthesis, and related research findings.

Chemical Structure and Synthesis

The compound is characterized by a bicyclic structure that incorporates both oxabicyclo and sulfonyl functionalities, which are known to influence biological activity. The synthesis of the bicyclic framework has been optimized through various methods, including the use of trans-4-hydroxy-L-proline as a precursor, leading to improved yields and purity in laboratory settings .

The biological activity of 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is primarily attributed to its interaction with cannabinoid receptors, particularly the CB2 receptor. Research indicates that similar benzofuran derivatives exhibit selective agonistic properties towards CB2 receptors, which are predominantly expressed in immune tissues . This selectivity is crucial as it minimizes central nervous system side effects typically associated with CB1 receptor activation.

Pharmacological Profile

Studies have shown that compounds with similar scaffolds can effectively modulate pain responses in animal models of neuropathic pain without affecting locomotor activity . The pharmacological evaluation of these compounds reveals their potential as analgesics, particularly in inflammatory conditions.

In Vivo Studies

  • Neuropathic Pain Models : In studies involving spinal nerve ligation and paclitaxel-induced neuropathy models in rats, compounds structurally related to 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane demonstrated significant antiallodynic effects. These effects were selectively antagonized by CB2 receptor antagonists, confirming the role of CB2 in mediating pain relief .
  • Inflammatory Pain Models : Another study highlighted the efficacy of these compounds in reducing pain in models of inflammatory pain, suggesting a broader therapeutic application beyond neuropathic conditions .

Data Tables

Compound IC50 (µM) Target Receptor Effect
Compound 115.1CB2Antinociceptive
Compound 33.0CB1/CB2Analgesic
Compound 4N/APeripheral SystemReduced pain response

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